1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-Ethyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that contains both imidazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the Rings: The imidazole and pyrrolidine rings are then coupled through a series of reactions involving alkylation and acylation to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate solvent and temperature conditions.
Major Products Formed:
Scientific Research Applications
1-Ethyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins . These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
2-Ethyl-1H-imidazole: Another imidazole derivative with an ethyl group at a different position.
5-Oxopyrrolidine-3-carboxylic acid: A pyrrolidine derivative with similar structural features.
Uniqueness: 1-Ethyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of both imidazole and pyrrolidine rings in its structure. This dual-ring system provides a combination of chemical properties that can be exploited for various applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C11H15N3O3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-ethyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-3-14-8(15)6-7(11(16)17)9(14)10-12-4-5-13(10)2/h4-5,7,9H,3,6H2,1-2H3,(H,16,17) |
InChI Key |
CXTHRFCRYAAKIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(CC1=O)C(=O)O)C2=NC=CN2C |
Origin of Product |
United States |
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